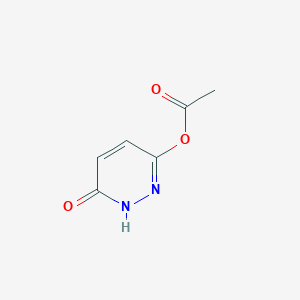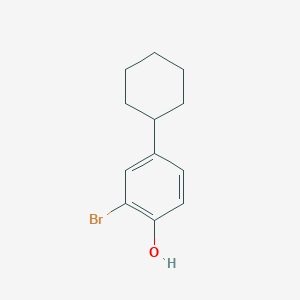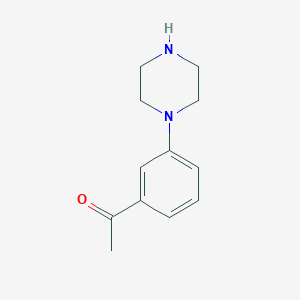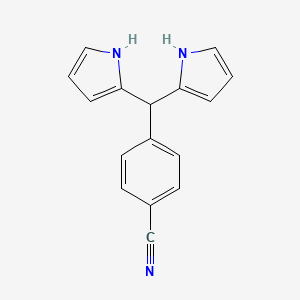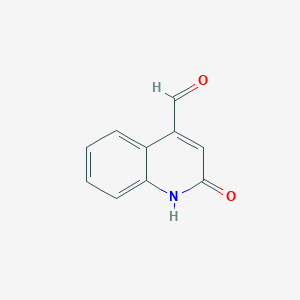
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
描述
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde , also known as 4-formyl-2-quinolone , is a heterocyclic organic compound. Its chemical structure features a quinoline ring system with an aldehyde functional group at position 4. Quinoline derivatives exhibit diverse biological and pharmacological properties, making this compound an interesting subject of study .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves various methods. One common approach is the condensation reaction between 2-aminobenzaldehyde and acetylacetone . This reaction yields the desired compound along with water as a byproduct. Other synthetic routes may involve cyclization reactions or modifications of existing quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde is C₁₀H₇NO₂ . Its structure consists of a quinoline ring fused with an aldehyde group. The carbonyl group (C=O) at position 4 imparts reactivity and influences its biological properties. The aromaticity of the quinoline ring contributes to its stability and electronic properties .
Chemical Reactions Analysis
科学研究应用
Synthesis of Copper (II) Complexes
The compound is used in the synthesis of copper (II) complexes. These complexes have been studied for their structure and activity relationships . The ligand was prepared by the condensation reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-methylbenzohydrazide in methanol medium .
DNA and Protein Interaction Studies
The ligand and its copper (II) complexes can interact with DNA through intercalation . Understanding the DNA binding properties of these complexes is important because of their potential uses, such as drugs, regulators of gene expression, and tools for molecular biology .
Antioxidative Activity
The ligand and its copper (II) complexes have significant radical scavenging activity against free radicals . This antioxidative activity can be useful in various biological and chemical processes.
Cytotoxic Activity
The copper (II) complexes of the ligand exhibited more effective cytotoxic activity against HeLa and HEp-2 cells than the corresponding ligand . This suggests potential applications in cancer treatment.
Antibacterial Activity
Copper (II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazones have shown antibacterial activity . This could lead to potential applications in the development of new antibacterial agents.
Anticancer Activity
These compounds have been investigated as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells . This suggests potential applications in the development of new anticancer drugs.
作用机制
Target of Action
It has been suggested that the compound may interact with dna and proteins .
Mode of Action
It has been suggested that the compound and its copper (ii) complexes can interact with dna through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA molecule.
Result of Action
It has been suggested that the compound and its copper (ii) complexes exhibit significant radical scavenging activity against free radicals . This suggests that the compound may have antioxidant properties.
属性
IUPAC Name |
2-oxo-1H-quinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXGFNDDQVELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301324 | |
| Record name | 2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde | |
CAS RN |
15495-16-6 | |
| Record name | NSC142454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine](/img/structure/B3348036.png)
![3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B3348044.png)
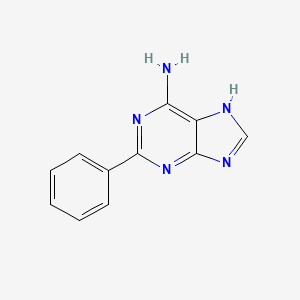

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B3348059.png)

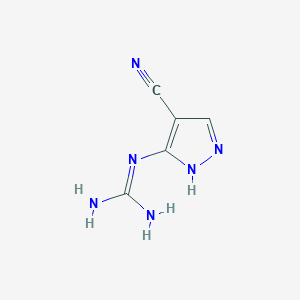
![7-Methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3348090.png)
